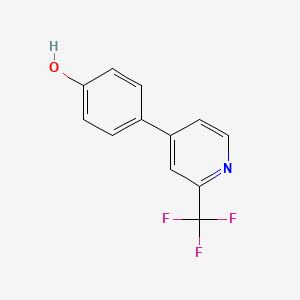![molecular formula C6H10BN3O2 B13994818 [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with an azetidine group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of azetidine with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Medicine: In medicinal chemistry, it is explored for its potential as a building block in the synthesis of pharmaceuticals, including anticancer and antiviral agents .
Industry: Industrially, the compound is used in the production of advanced materials, such as boron-containing polymers and catalysts .
Mecanismo De Acción
The mechanism of action of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid: Similar in structure but with a pyridine ring instead of an azetidine group.
(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester: Contains a tert-butoxycarbonyl protecting group.
4-Pyrazoleboronic acid pinacol ester: Lacks the azetidine group but shares the pyrazole and boronic acid functionalities.
Uniqueness: The presence of the azetidine group in [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C6H10BN3O2 |
|---|---|
Peso molecular |
166.98 g/mol |
Nombre IUPAC |
[1-(azetidin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BN3O2/c11-7(12)5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8,11-12H,2-3H2 |
Clave InChI |
WSWVKRRJUJXUDG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2CNC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)









